4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine
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Overview
Description
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine is a complex organic compound that features a unique combination of a benzodioxole ring, a thiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine typically involves multiple steps:
Formation of the Benzodioxole-Thiazole Intermediate: The initial step involves the synthesis of the benzodioxole-thiazole intermediate. This can be achieved through a condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 2-aminothiazole in the presence of a suitable catalyst.
Methylation of the Intermediate: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl groups.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting the methylated intermediate with diethanolamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring and have been studied for their antioxidant activity.
Uniqueness
4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-2,6-dimethylmorpholine is unique due to its combination of the benzodioxole, thiazole, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities.
Properties
IUPAC Name |
4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-6-19(7-12(2)22-11)8-14-9-23-17(18-14)13-3-4-15-16(5-13)21-10-20-15/h3-5,9,11-12H,6-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYKCAJTKWWBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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